REACTION_CXSMILES
|
[I:1][C:2]1[N:6]2[CH:7]=[CH:8][C:9]([CH2:11][OH:12])=[CH:10][C:5]2=[N:4][CH:3]=1.C[N+]1([O-])CCOCC1>C(Cl)Cl.CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O>[I:1][C:2]1[N:6]2[CH:7]=[CH:8][C:9]([CH:11]=[O:12])=[CH:10][C:5]2=[N:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
IC1=CN=C2N1C=CC(=C2)CO
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
catalyst
|
Smiles
|
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
before being filtered
|
Type
|
CUSTOM
|
Details
|
to remove the sieves
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica column chromatography (0-60% MeOH in Et2O)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CN=C2N1C=CC(=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |